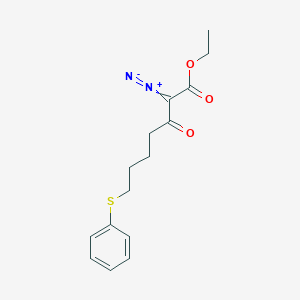![molecular formula C15H17N3O2S B14318145 N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline CAS No. 113500-65-5](/img/structure/B14318145.png)
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-methylbenzenesulfonamide, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, and the product is purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group (N=N) is converted into different functional groups, such as nitro groups (NO2).
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is particularly useful in dye-sensitized solar cells and other electronic applications. Additionally, the compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(2-methylphenyl)diazenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline stands out due to its unique sulfonyl group, which enhances its solubility and stability compared to other azo compounds. This makes it particularly suitable for applications requiring high stability and solubility, such as in dye-sensitized solar cells and advanced materials research.
特性
CAS番号 |
113500-65-5 |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]imino-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17N3O2S/c1-12-5-4-6-15(11-12)21(19,20)17-16-13-7-9-14(10-8-13)18(2)3/h4-11H,1-3H3 |
InChIキー |
ZYHDTQXFOXSHPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


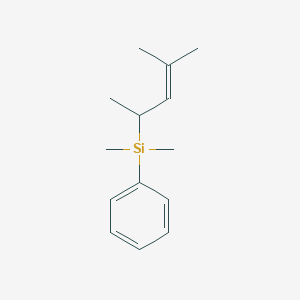
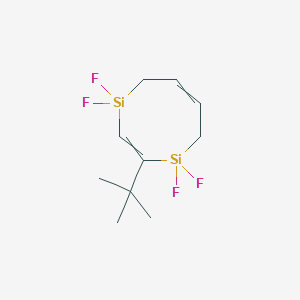
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
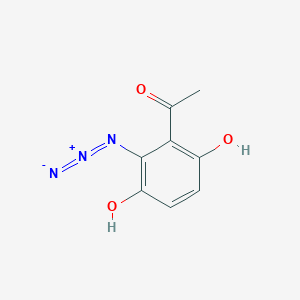
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
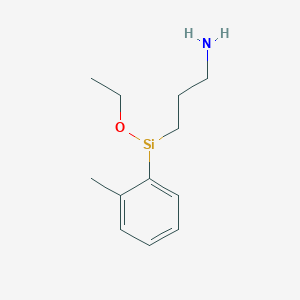
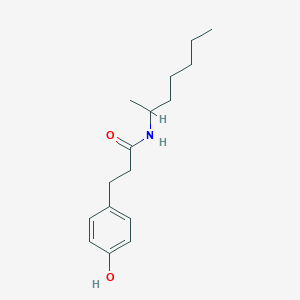

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

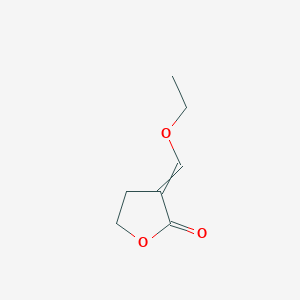
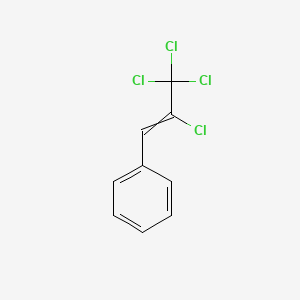
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
